molecular formula C12H6BrFN6S B11042380 6-(4-bromo-1H-pyrazol-3-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-bromo-1H-pyrazol-3-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11042380
M. Wt: 365.19 g/mol
InChI Key: SJVGZGDYDMBONF-UHFFFAOYSA-N
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Description

6-(4-bromo-1H-pyrazol-3-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that contains multiple functional groups, including a bromopyrazole, a fluorophenyl, and a triazolothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromo-1H-pyrazol-3-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from commercially available precursors. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Formation of the triazolothiadiazole ring: This step involves the cyclization of a thiosemicarbazide derivative with a suitable carboxylic acid or ester under acidic conditions.

    Coupling with the fluorophenyl group: The final step involves coupling the bromopyrazole and triazolothiadiazole intermediates with a fluorophenyl derivative using a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromo-1H-pyrazol-3-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding ketone or carboxylic acid, while substitution reactions could introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-bromo-1H-pyrazol-3-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-bromo-1H-pyrazol-3-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chloro-1H-pyrazol-3-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(4-methyl-1H-pyrazol-3-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(4-phenyl-1H-pyrazol-3-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 6-(4-bromo-1H-pyrazol-3-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom on the pyrazole ring, in particular, allows for further functionalization and derivatization, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H6BrFN6S

Molecular Weight

365.19 g/mol

IUPAC Name

6-(4-bromo-1H-pyrazol-5-yl)-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H6BrFN6S/c13-8-5-15-16-9(8)11-19-20-10(17-18-12(20)21-11)6-2-1-3-7(14)4-6/h1-5H,(H,15,16)

InChI Key

SJVGZGDYDMBONF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)C4=C(C=NN4)Br

Origin of Product

United States

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